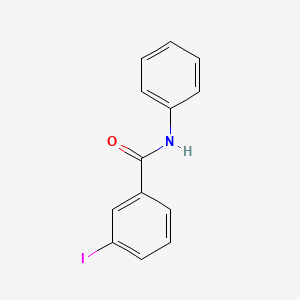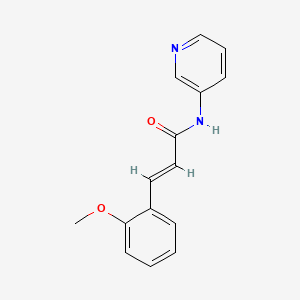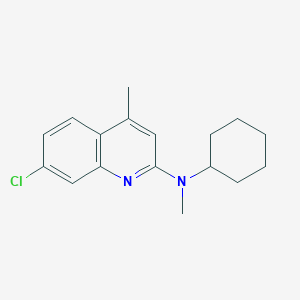
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, also known as Memantine, is a well-known drug used for the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter in the brain. Memantine has been approved by the FDA for the treatment of moderate to severe Alzheimer's disease, and is currently being studied for its potential use in other neurological disorders.
Mecanismo De Acción
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine works by blocking the activity of the NMDA receptor, which is responsible for regulating the activity of glutamate in the brain. By blocking the activity of this receptor, 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine helps to regulate the activity of glutamate, which can help to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects, including the regulation of glutamate activity in the brain, the improvement of cognitive function, and the reduction of inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in lab experiments is its ability to regulate the activity of glutamate, which can help to improve the accuracy and reliability of experimental results. However, one limitation of using 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in lab experiments is its potential to interact with other drugs or chemicals, which can affect the results of the experiment.
Direcciones Futuras
There are a number of potential future directions for the use of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in scientific research. One potential direction is the use of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another potential direction is the development of new drugs that are based on the structure and mechanism of action of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which could have improved efficacy and fewer side effects. Additionally, future research could focus on the development of new methods for synthesizing 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which could improve the efficiency and cost-effectiveness of its production.
Métodos De Síntesis
The synthesis of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine involves the reaction of cyclohexylamine and 2,3-dimethylquinoline with chloroacetyl chloride. This reaction results in the formation of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which is then purified and isolated through a series of chemical reactions.
Aplicaciones Científicas De Investigación
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of depression, anxiety, and chronic pain.
Propiedades
IUPAC Name |
7-chloro-N-cyclohexyl-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-10-17(20(2)14-6-4-3-5-7-14)19-16-11-13(18)8-9-15(12)16/h8-11,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGTBPJAHZINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

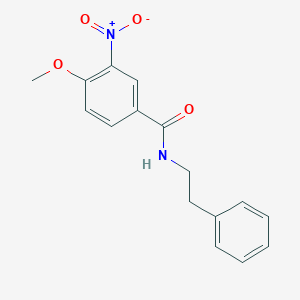
![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)
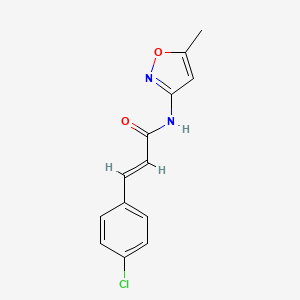
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5771126.png)
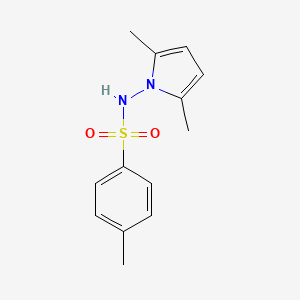
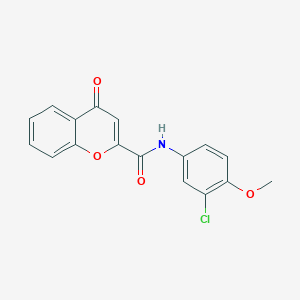
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
